![molecular formula C11H19NO2 B2508530 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1210142-40-7](/img/structure/B2508530.png)

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

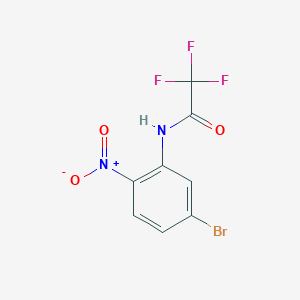

The compound "8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid" is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids known for their diverse biological activities . This particular derivative has not been explicitly synthesized in the provided papers, but the synthesis of related compounds has been extensively studied due to the importance of the 8-azabicyclo[3.2.1]octane core in medicinal chemistry.

Synthesis Analysis

The synthesis of analogues to this compound has been approached through various methods. For instance, a conformationally rigid analogue of 2-aminoadipic acid containing the 8-azabicyclo[3.2.1]octane skeleton was synthesized from dimethyl rac-2,5-dibromohexanedioate, involving key steps such as alkylation-cyclization . Another study describes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, highlighting the importance of stereocontrolled formation of the bicyclic structure . Additionally, a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, was reported using simple, high-yielding transformations .

Molecular Structure Analysis

The molecular structure of compounds related to this compound often displays a chair-envelope conformation, as observed in the study of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid . The preferred conformation is flattened at N-8 and puckered at C-3, with substituents such as phenethyl and hydroxy groups occupying equatorial positions relative to the piperidine ring. This conformation is consistent with the crystal structure of a related compound, ethyl-8-α-hydroxy-3-azabicyclo[3.2.1]octane-8-β-carboxylate .

Chemical Reactions Analysis

The synthesis of related compounds often involves reactions such as alkylation-cyclization , Diels-Alder reactions , and [3+2]-cycloadditions . For example, the Diels-Alder reaction was used to synthesize optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from trans-4-hydroxy-L-proline, yielding a single stereoisomer . Similarly, [3+2]-cycloaddition was employed to prepare 8-oxabicyclo[3.2.1]octane derivatives using platinum-containing carbonyl ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 8-azabicyclo[3.2.1]octane derivatives are influenced by their conformation and substituents. The NMR parameters of these compounds reveal several stereoelectronic effects, which are deduced by comparing the data with those of related compounds . The specific properties of "this compound" would likely be similar to these analogues, with variations due to the propyl substituent at the 8-position and the carboxylic acid functionality.

科学的研究の応用

Reactive Extraction of Carboxylic Acids

Research has explored the use of organic solvents and supercritical fluids for the separation of carboxylic acids from aqueous solutions. Supercritical CO2, due to its non-toxic and environmentally benign nature, is highlighted as an efficient solvent for carboxylic acid extraction, offering higher yield and simplicity over traditional methods (Djas & Henczka, 2018).

Impact of Carboxylic Acids on Microbial Fermentation

Carboxylic acids can inhibit microbial growth in biorenewable chemical production processes. Understanding the toxic effects of straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strains with improved resistance, thereby enhancing industrial fermentation performance (Jarboe et al., 2013).

Biotechnological Production of Lactic Acid

Lactic acid serves as a precursor for a variety of chemicals and biodegradable polymers. Its production via fermentation of biomass sugars is an area of significant interest, with research aimed at improving yields and developing efficient processes for its conversion into valuable bioproducts (Gao, Ma, & Xu, 2011).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

Studies have assessed the biological activities of natural carboxylic acids, investigating their antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids—such as the number of hydroxyl groups and conjugated bonds—plays a significant role in their bioactivity, with some showing promise in anticancer applications (Godlewska-Żyłkiewicz et al., 2020).

Novel Carboxylic Acid Bioisosteres in Drug Design

In medicinal chemistry, bioisosteres of carboxylic acids are explored to circumvent issues related to toxicity, metabolic stability, and membrane permeability of drug molecules. This research aims to identify novel carboxylic acid substitutes that exhibit improved pharmacological profiles, enhancing drug design efforts (Horgan & O’ Sullivan, 2021).

Safety and Hazards

作用機序

Target of Action

The primary target of 8-Propyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-Propyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to interact with various biological pathways

Result of Action

The specific molecular and cellular effects of 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid’s action are not directly available from the search results. Given its structural similarity to tropane alkaloids, it may have similar effects. Tropane alkaloids are known to have a wide array of biological activities .

特性

IUPAC Name |

8-propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-5-12-9-3-4-10(12)7-8(6-9)11(13)14/h8-10H,2-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHBIRMGTBSJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2CCC1CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)